An In-Depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline
An In-Depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-Chloro-2-(phenylethynyl)aniline, a substituted aniline derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from chemical suppliers, provides predicted data based on closely related analogs, and details a robust, experimentally-grounded synthetic protocol. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and potential application of this and similar molecules.
Chemical and Physical Properties
Direct experimental data for many of the physical properties of 4-Chloro-2-(phenylethynyl)aniline are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and predicted values for a structurally analogous compound, 4-chloro-2-(p-tolylethynyl)aniline.
General Information
| Property | Value | Reference |
| IUPAC Name | 4-Chloro-2-(phenylethynyl)aniline | - |
| CAS Number | 928782-97-2 | [1] |
| Molecular Formula | C₁₄H₁₀ClN | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | JUMNQMVRAKHPJD-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
The following data are predicted for the closely related compound, 4-chloro-2-(p-tolylethynyl)aniline, and can be considered as estimations for 4-Chloro-2-(phenylethynyl)aniline.
| Property | Predicted Value | Reference |
| Boiling Point | 405.9 ± 45.0 °C | [2] |
| Density | 1.22 ± 0.1 g/cm³ | [2] |
Synthesis of 4-Chloro-2-(phenylethynyl)aniline
A common and effective method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a versatile tool in organic synthesis.[5] A plausible and well-established protocol for the synthesis of 4-Chloro-2-(phenylethynyl)aniline would involve the Sonogashira coupling of a suitable di-substituted aniline, such as 4-chloro-2-iodoaniline, with phenylacetylene.
Proposed Experimental Protocol: Sonogashira Coupling
This protocol is based on established methodologies for Sonogashira couplings.[3][4][5]
Reaction Scheme:
Materials:
-
4-Chloro-2-iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodoaniline (1 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirred mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-Chloro-2-(phenylethynyl)aniline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Chloro-2-(phenylethynyl)aniline via Sonogashira coupling.
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for 4-Chloro-2-(phenylethynyl)aniline has been identified in the searched literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation. For reference, spectral data for related compounds can be found in various chemical databases.
Biological Activity and Drug Development Potential
There is currently no published information on the biological activity, signaling pathway involvement, or therapeutic applications of 4-Chloro-2-(phenylethynyl)aniline.
While some chloro-aniline derivatives have been investigated for various biological activities, including potential toxicity[6], it is crucial to note that the biological profile of a molecule is highly specific to its exact structure. Therefore, any potential biological activity of 4-Chloro-2-(phenylethynyl)aniline would need to be determined through dedicated experimental evaluation.
Conclusion
4-Chloro-2-(phenylethynyl)aniline is a chemical compound for which basic identifying information is available, but detailed experimental physicochemical and biological data are lacking in the public domain. The synthetic route via Sonogashira coupling is a well-established and reliable method for its preparation. This guide provides a foundational starting point for researchers interested in synthesizing and exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-chloro-2-(p-tolylethynyl)aniline CAS#: 1037493-25-6 [chemicalbook.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
